REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[C:5]([CH3:10])[C:6]=1[C:7](=[O:9])[CH3:8].[C:11]([OH:16])(=[O:15])[C:12]([CH3:14])=O>I.[PH2](O)=O>[CH3:1][C:2]1[NH:3][C:4]([CH:12]([C:11]([OH:16])=[O:15])[CH3:14])=[C:5]([CH3:10])[C:6]=1[C:7](=[O:9])[CH3:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1NC=C(C1C(C)=O)C
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
I
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
[PH2](=O)O
|
Type
|
CUSTOM
|
Details
|
stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
when yellow crystals separated
|
Type
|
WAIT
|
Details
|
After standing for 2 days at 0° C.
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
the crystals were separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The resulting colourless product was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from ether (thimble) as pale yellow plates (46%), m.p. 156°-158° C. (dec.)
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
CC=1NC(=C(C1C(C)=O)C)C(C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |